Acitretin

Beschreibung

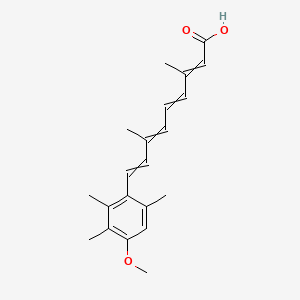

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-AQFIFDHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022553 | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Green-yellow crystalline powder, Crystals from hexane | |

CAS No. |

55079-83-9, 54757-46-9 | |

| Record name | Acitretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55079-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054757469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055079839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etretin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACITRETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH760E9T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-230 °C, 228 - 230 °C | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Action

Downstream Cellular Effects

Acitretin's interaction with RARs and RXRs leads to a cascade of downstream cellular effects that contribute to its therapeutic efficacy, particularly in conditions characterized by abnormal epidermal proliferation and inflammation. patsnap.comnih.govdrugs.com

Regulation of Epidermal Cell Proliferation and Differentiation

One of the principal actions of This compound (B1665447) is the modulation of epidermal cell proliferation and differentiation. nih.govdrugs.com In hyperproliferative states like psoriasis, this compound exhibits an antiproliferative effect on epidermal keratinocytes. drugs.comresearchgate.netactasdermo.org Conversely, in normoproliferative systems, it can promote cellular proliferation. drugs.com This dual effect helps to restore the normal structure and function of the epidermis. patsnap.com

Normalization of Keratinocyte Differentiation

This compound plays a crucial role in normalizing the differentiation of keratinocytes, which is often disrupted in conditions like psoriasis. patsnap.comnih.govrixisdermatology.com By modulating gene expression through RARs and RXRs, this compound promotes the proper differentiation of these cells. patsnap.comdrugs.com This action helps to correct the abnormal keratinocyte behavior seen in various dermatoses. nih.govrixisdermatology.com

Inhibition of Excessive Keratinization

This compound inhibits the excessive keratinization process that is characteristic of hyperkeratotic skin disorders. patsnap.comdrugbank.com By regulating epidermal cell proliferation and promoting normal differentiation, this compound reduces the abnormal thickening of the stratum corneum and decreases scaling. drugs.comresearchgate.netdrugbank.com This contributes to the reduction of plaque thickness and erythema in conditions like psoriasis. drugs.comresearchgate.netdrugbank.com

Immunomodulatory Activities

Beyond its effects on epidermal cells, this compound also possesses immunomodulatory properties. patsnap.commims.comdrugs.comjddonline.commdpi.comtermedia.pltermedia.pl It influences various components of the immune system, contributing to the reduction of inflammation in affected tissues. patsnap.comnih.govdrugs.com

Interference with Cytokine Pathways

This compound interferes with several cytokine pathways involved in inflammatory responses. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), migration inhibitory factor-related protein-8 (MRP-8), and interferon-gamma (IFN-γ). mims.comnih.govuptodateonline.irjddonline.comresearchgate.net this compound can also downregulate the expression of IL-36β and IL-36γ induced by IL-17A stimulation in keratinocytes. nih.gov Studies have also indicated that this compound can suppress the proliferation of inflammatory cells, including T, Th1, and Th17 cells, and downregulate the expression of IL-17. researchgate.net While some studies suggest this compound may not significantly downregulate serum levels of IL-17 and IL-22 compared to other treatments, its impact on various cytokine pathways is evident. karger.com

Inhibition of Polymorphonuclear Leukocyte Accumulation

This compound has been shown to inhibit the chemotaxis and accumulation of polymorphonuclear leukocytes (PMNs), such as neutrophils, in the epidermis. drugs.comactasdermo.orgjddonline.commdpi.comtermedia.pltermedia.plresearchgate.netijdvl.comresearchgate.netnih.gov This inhibition of neutrophil migration and accumulation contributes to the reduction of inflammatory infiltration in affected skin lesions. actasdermo.orgjddonline.commdpi.comtermedia.pltermedia.plresearchgate.netresearchgate.netnih.gov Studies have demonstrated a dose-dependent inhibition of leukotriene B4-induced intra-epidermal accumulation of PMNs by this compound. nih.gov

Inhibition of Lymphocytic Blastogenesis

This compound is hypothesized to inhibit lymphocytic blastogenesis induced by mitogens. nih.gov This effect contributes to its immunomodulatory properties. nih.govijdvl.com Studies on lymphocyte proliferation in vitro have shown that the effects of this compound are dependent on both its concentration and the specific mitogen used to induce proliferation. iarc.fr

Stimulation of T-cell Mediated Cytotoxicity

This compound is also hypothesized to stimulate T-cell mediated cytotoxicity. nih.gov Physiologic doses of retinoids, including this compound, can stimulate killer T-cell production and cell-mediated cytotoxicity, which may be significant in the context of cancer treatment. ijdvl.com

Effects on Myeloid-Derived Suppressor Cells (MDSCs)

This compound has demonstrated effects on myeloid-derived suppressor cells (MDSCs), which are involved in immune regulation and can contribute to inflammatory conditions like psoriasis. nih.govfrontiersin.orgnih.govfrontiersin.org Studies have shown that this compound can reduce the number of MDSCs in both the peripheral blood of psoriasis patients and in animal models. nih.govfrontiersin.orgnih.gov Furthermore, this compound promotes the differentiation of MDSCs into other cell types, such as macrophages (particularly CD206+ M2 macrophages) and CD11c+MHC-II+ dendritic cells. nih.govfrontiersin.orgnih.gov This differentiation is considered a novel mechanism underlying the effects of this compound in conditions like psoriasis. nih.govfrontiersin.orgnih.govfrontiersin.org

MDSC Differentiation via MAPK/ERK1/2 Signaling

This compound promotes MDSC differentiation through the activation of the ERK1/2 MAPK signaling pathway. nih.govfrontiersin.orgnih.govfrontiersin.org Research indicates that this compound substantially activates phosphorylated MEK1/2 and ERK1/2. researchgate.net Inhibition of phosphorylated ERK1/2 has been shown to abrogate the effect of this compound on the differentiation of MDSCs into certain macrophage and dendritic cell subtypes. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net This suggests that this compound increases the expression of glutathione (B108866) synthase (GSS) via the ERK1/2 MAPK signaling pathway, which is linked to MDSC differentiation. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Influence on Glutathione (GSH) Production and Reactive Oxygen Species (ROS) in MDSCs

This compound dramatically increases glutathione synthase (GSS) expression and glutathione (GSH) accumulation in MDSCs. nih.govfrontiersin.orgnih.gov This increase in GSH is responsible for this compound-induced MDSC differentiation. researchgate.net Concurrently, this compound treatment leads to a significant decrease in the level of reactive oxygen species (ROS) in MDSCs. nih.govfrontiersin.orgresearchgate.net This indicates that the increased level of GSH induced by this compound neutralizes the production of ROS in MDSCs. nih.govfrontiersin.orgresearchgate.net Interrupting GSH synthesis has been shown to abolish the effect of this compound on MDSC differentiation. nih.govfrontiersin.org

Data on the effects of this compound on GSH and ROS in MDSCs:

| Treatment Group | GSH Level (Relative to Control) | ROS Level (Relative to Control) | MDSC Differentiation |

| Control | Baseline | Baseline | Lower |

| This compound | Increased | Decreased | Promoted |

| This compound + SAS (GSH inhibitor) | Decreased | Increased | Abrogated |

Note: This table is based on findings indicating increased GSH, decreased ROS, and promoted differentiation with this compound treatment, and the reversal of these effects with a GSH inhibitor. nih.govfrontiersin.orgresearchgate.net

Antiproliferative and Antineoplastic Properties

This compound exhibits antiproliferative and antineoplastic properties. nih.govijdvl.comiarc.frijdvl.com It can inhibit cell growth and proliferation and has been found to modulate cell proliferation in cultures from hyperproliferative conditions. nih.goviarc.frijdvl.com this compound's antineoplastic effects are attributed to its ability to normalize abnormal epidermopoiesis, inhibit tumor cell angiogenesis, and modulate cellular apoptosis. ijdvl.com It may also influence growth factors, down-regulate proto-oncogenes, and increase intracellular levels of ceramides, contributing to decreased cell growth and potential inhibition of malignant progression. ijdvl.com The mechanism for its antineoplastic effect is not fully elucidated, but it is known to inhibit the invasiveness and metastatic potential of certain adenocarcinoma cells. ijdvl.com this compound has shown an anti-proliferative effect on some tumor cell lines. iarc.frwaocp.org

Inhibition of Chemically Induced Hyperplasia

This compound inhibits chemically induced hyperplasia. nih.goviarc.fr This effect is considered one of its pharmacodynamic properties. nih.goviarc.fr The only mechanism consistently associated with the antiproliferative activity of this compound, including the inhibition of chemically induced hyperplasia, is the inhibition of ornithine decarboxylase activity, which is elevated in hyperproliferative states. iarc.frwaocp.org

Regression or Inhibition of Carcinoma Cell Lines

This compound has demonstrated the ability to inhibit chemically induced hyperplasia and cause regression or inhibit the growth and development of various established or transplantable carcinoma cell lines. nih.gov Studies have shown that this compound can influence the normal modulation of cell growth in squamous carcinoma cell lines, potentially involving the epidermal growth factor (EGF) receptor. nih.gov It has been observed to have an anti-proliferative effect on some, but not all, tumor cell lines tested in vitro. iarc.frwaocp.org This effect can be dependent on culture conditions and proliferation rates of the cells. iarc.fr

For instance, this compound preferentially inhibited the growth of the human cutaneous squamous cell carcinoma (cSCC) cell line SCL-1 in a dose- and time-dependent manner, while not significantly affecting the viability of non-malignant keratinocyte HaCaT cells. mdpi.comnih.gov

Induction of Apoptosis

This compound is known to induce apoptosis, or programmed cell death, in various cell types, including carcinoma cell lines and T-cell lines. nih.govbccancer.bc.ca This induction of apoptosis is considered a significant mechanism contributing to its therapeutic effects. nih.govijdvl.commdpi.com

In human cSCC cell line SCL-1, this compound induces apoptosis through the extrinsic cell death pathway. mdpi.comnih.gov This involves increasing the expression of Fas (CD95), Fas ligand, and caspase-8 mRNA. mdpi.comnih.gov The induction of apoptosis in SCL-1 cells by this compound has been shown to occur within 1-2 days and involves the activation of caspases-8, -9, and -3, as well as poly (ADP-ribose) polymerase (PARP). nih.gov Inhibition of caspase-8 effectively suppressed this compound-induced apoptosis in these cells, suggesting a key role for this pathway. nih.gov Furthermore, this compound increased the levels of CD95 (Fas), CD95-ligand, and Fas-associated death domain, and neutralizing anti-Fas antibody significantly inhibited the apoptosis induced by this compound in SCL-1 cells. nih.gov

Retinoid-induced keratinocyte apoptosis has also been documented and involves both canonical and non-canonical signaling pathways. mdpi.com While the induction of apoptosis by retinoids is likely independent of the terminal differentiation program, high doses of retinoids have been shown to promote apoptosis alongside promoting proliferation and inhibiting differentiation programs in epidermal keratinocytes. mdpi.com

DNA Fragmentation in Sensitive T-cell Lines

Retinoids, including this compound, are believed to induce cellular apoptosis and DNA fragmentation in sensitive T-cell lines. nih.govtorvergata.it This effect contributes to their use in conditions involving abnormal T-cell proliferation, such as cutaneous T-cell lymphomas (CTCL). nih.govbccancer.bc.ca

Research suggests that this compound can induce increased expression of RIG-I and phosphorylated IRF3 in T cells. frontiersin.org Phosphorylated IRF3 can induce apoptosis via the RIPA pathway. frontiersin.org In an ex vivo model using CD4+ T cells from HIV-infected individuals, this compound treatment led to a significant decrease in HIV DNA levels, partly attributed to this compound-induced apoptosis of infected cells. frontiersin.org Analysis of these cells revealed a relative increase of apoptotic cells and caspase-3 activity. frontiersin.org This suggests that this compound can enhance RIG-I signaling, stimulate HIV transcription, and induce preferential apoptosis of HIV-infected cells, potentially contributing to the elimination of reactivating cells in latent HIV reservoirs. frontiersin.orgresearchgate.net

Impact on Angiogenesis

This compound has been shown to impact angiogenesis, the formation of new blood vessels, which is a crucial process in tumor growth and development. Inhibition of angiogenesis may represent another mechanism by which retinoids suppress skin cancer formation. mdpi.com

Studies have evaluated the effects of this compound on angiogenesis induced by keratinocyte tumor cell lines. nih.gov Both this compound and etretinate (B1671770) were found to inhibit angiogenesis evoked by a human epidermoid carcinoma cell line (A431). nih.gov this compound, specifically, also inhibited angiogenesis induced by spontaneously transformed murine keratinocyte cell line Pam 212 and the tumorigenic SKv cell line harboring the HPV16 genome. nih.gov

The effect of this compound on angiogenesis is thought to be both direct and indirect by reducing endothelial migration and suppressing vascular endothelial growth factor (VEGF) production. ijdvl.comtermedia.pl While studies evaluating vascular changes after this compound use are limited, one study using videocapillaroscopy reported a 65.4% reduction in vascular structures after this compound therapy. termedia.pl Another study investigating the effect of this compound on VEGF expression found that this compound reduces angiogenesis by suppressing VEGF. termedia.pl

Pharmacological Research and Disposition

Absorption Dynamics

Acitretin (B1665447) is administered orally and its absorption is influenced by the presence of food. karger.comjournalagent.com

Oral Bioavailability and Food Effects

The oral absorption of this compound is variable and incomplete. karger.com Studies indicate that administering this compound with food significantly increases its oral bioavailability. ijdvl.comkarger.comjournalagent.commims.commedicines.org.ukactasdermo.orgkarger.com The mean absolute bioavailability of this compound is approximately 60%, with a considerable range observed between individuals (36-95%). karger.commedicines.org.ukkarger.comiarc.fractasdermo.org Taking this compound with food not only improves the extent of absorption but also reduces the intersubject variability in absorption. karger.com For higher doses, such as 75 mg and 100 mg, oral absorption can be 3- to 4-fold greater when taken with food. karger.com

Peak Plasma Concentration Studies

Following oral administration of this compound with food, peak plasma concentrations (Cmax) are typically reached within 4 hours. karger.comkarger.com In healthy subjects receiving a single 50 mg oral dose with food, mean maximum plasma concentrations ranged between 400 and 500 ng/ml. karger.com Studies in patients with psoriasis receiving a single 40 mg dose reported a maximum plasma concentration of 241 ng/mL in 1.9 hours. tandfonline.com After one month of daily treatment with 40 mg this compound, the last dose produced a maximum plasma concentration ranging from 76 to 421 ng/mL in 1.4 hours. tandfonline.com For patients treated for three months with 40-70 mg daily, the final dose resulted in Cmax values between 229 and 408 ng/mL, reached in 2.0 hours. tandfonline.com

Distribution Studies

This compound is rapidly and extensively distributed throughout the body. ijdvl.comijdvl.com

Protein Binding Characteristics

This compound is highly bound to plasma proteins, with protein binding exceeding 99%. medicines.org.uknih.govwikipedia.orghpra.ie It is primarily bound to albumin. nih.gov Less than 5% of this compound is bound to lipoproteins. nih.gov This high protein binding contributes to its distribution characteristics.

Tissue Distribution Analysis

This compound is highly lipophilic and readily penetrates into body tissues. medicines.org.ukhpra.ie It is distributed into the skin, with the highest concentrations found in the stratum corneum. mims.com this compound is found in the skin and subcutaneous fat within 5 hours of an oral dose. tandfonline.com However, compared to etretinate (B1671770), this compound is significantly less lipophilic (approximately 50 times less) and is considered less likely to accumulate extensively in adipose tissue. ijdvl.comiarc.fractasdermo.orgnih.gov Analysis of adipose tissue from patients treated with etretinate primarily detected the ester form (etretinate), even when comparable concentrations of both this compound and etretinate were present in plasma. karger.com While this compound concentrations in subcutis have been reported, the mean values at 1 and 6 months of therapy were similar, suggesting limited accumulation compared to etretinate. medicaljournals.se

Metabolic Pathways and Biotransformation

This compound undergoes extensive metabolism, primarily in the liver. ijdvl.comijdvl.commims.comactasdermo.orgnih.gov

The initial metabolic step for this compound involves isomerization to its 13-cis form, known as 13-cis-acitretin (also referred to as isothis compound). ijdvl.commims.commedicines.org.ukactasdermo.orgnih.govfda.gov This isomerization is a major metabolic pathway. ijdvl.com this compound can also be metabolized through glucuronidation and cleavage of the side chain. medicines.org.ukhpra.ie

A notable metabolic pathway is the potential for reverse metabolism of this compound back to its precursor, etretinate. ijdvl.comactasdermo.orgnih.gov This re-esterification process can occur in vivo, particularly in the presence of alcohol, which acts as a catalyst for hepatic enzymes involved in this conversion. ijdvl.comijdvl.commedicines.org.ukactasdermo.orgfda.gov The amount of etretinate produced through this process can vary among individuals. actasdermo.org

This compound and its primary metabolite, 13-cis-acitretin, are further metabolized into chain-shortened breakdown products and conjugates. fda.gov The metabolism of this compound involves its conversion to acitretinoyl-CoA, which is then further metabolized through reactions including beta-oxidation and subsequent conjugation reactions that facilitate excretion. ontosight.ai

The metabolites and conjugates of this compound and 13-cis-acitretin are ultimately eliminated from the body. nih.gov

Hepatic Metabolism and Cytochrome P450 Enzymes

The liver plays a central role in the metabolism of this compound. ijdvl.comactasdermo.org Studies in rats have shown that administration of this compound can alter the composition of liver microsomal phospholipid and induce cytochrome P450 enzyme activities. iarc.frnih.gov The metabolism of this compound in the liver involves cytochrome P450 enzymes. termedia.pl In isolated perfused rat liver, this compound undergoes processes such as α-oxidation, chain shortening, O-demethylation, and glucuronidation. medicines.org.auiarc.fr While the specific cytochrome P450 enzymes involved are not always explicitly detailed in all studies, the system is implicated in the hepatic processing of this compound. termedia.plijdvl.com In vitro studies using human hepatic microsomes have shown that this compound can inhibit the metabolism of other substances, such as cyclosporine, suggesting an interaction with the cytochrome P450 system. nih.gov

Isomerization to 13-cis-Acitretin

A significant metabolic pathway for this compound is its isomerization to the 13-cis form, known as isothis compound (B1672207) or 13-cis-acitretin. ijdvl.comdrugbank.comfda.govwikidoc.orgmedicines.org.aumedsafe.govt.nznih.govlgmpharma.comfda.gov This isomerization is a simple process that occurs following oral absorption. drugbank.comfda.govwikidoc.orglgmpharma.comfda.gov The formation of 13-cis-acitretin relative to the parent compound (this compound) is not influenced by the dose administered or whether the drug is taken with or without food. fda.govwikidoc.orgmedicines.org.aumedsafe.govt.nzfda.gov After administration to both animals and humans, both this compound and its 13-cis isomer are detected in plasma. iarc.fr Glutathione (B108866) has been shown to catalyze the interconversion of this compound and its 13-cis isomer. iarc.fr Steady-state concentrations of this compound and 13-cis-acitretin are typically reached within approximately three weeks of daily administration. actasdermo.orgfda.govwikidoc.orgactasdermo.orgfda.gov

Formation of Etretinate via Transesterification

This compound can undergo reverse metabolism to form etretinate through a transesterification process. ijdvl.comactasdermo.orgtermedia.plnih.govbiomolther.org While the mechanism for this conversion is not fully defined, it is known to occur and results in the formation of etretinate, a compound with significantly different pharmacokinetic properties. fda.govijdvl.comfda.gov The amount of etretinate produced through this re-esterification process can vary among individuals. actasdermo.orgactasdermo.org

The formation of etretinate from this compound has significant implications, particularly concerning teratogenicity. Etretinate is highly lipophilic and accumulates in adipose tissue, leading to a much longer elimination half-life compared to this compound. ijdvl.comactasdermo.orgijdvl.combiomolther.orgwikipedia.org This prolonged presence of etretinate in the body extends the period of potential teratogenic risk. actasdermo.orgnih.govbiomolther.orgwikipedia.org this compound itself is known to be embryotoxic and/or teratogenic in animal studies. fda.govmedicines.org.aufda.gov The conversion of this compound to the long-acting and highly teratogenic etretinate is a critical consideration, especially for women of childbearing potential, and has influenced recommendations regarding contraception duration after this compound therapy. ijdvl.comactasdermo.orgijdvl.comnih.govbiomolther.orgresearchgate.netwikipedia.org

Role of Ethanol (B145695) in Etretinate Formation

Chain-Shortened Breakdown Products and Conjugates

Both this compound and its isomer, 13-cis-acitretin, are further metabolized into chain-shortened breakdown products and conjugates. drugbank.comfda.govwikidoc.orgmedicines.org.aumedsafe.govt.nzlgmpharma.comfda.gov These metabolites are more polar than the parent compounds. actasdermo.org In isolated perfused rat liver, this compound undergoes glucuronidation, and isothis compound's major metabolic route is also glucuronidation. iarc.fr this compound and 13-cis-acitretin are demethylated and subsequently eliminated as acyl-β-glucuronide derivatives in bile or as soluble metabolites with shorter side-chains through the kidneys. iarc.fr Analysis of plasma samples has identified several metabolites, including reduced and side-chain shortened metabolites and their demethylated forms. karger.com

Elimination Kinetics

This compound is eliminated from the body more rapidly than etretinate. ijdvl.comiarc.frijdvl.combiomolther.orgwikipedia.orgskintherapyletter.com The elimination of this compound and its metabolites occurs via both hepatic and renal routes. iarc.fr The chain-shortened metabolites and conjugates of this compound and 13-cis-acitretin are ultimately excreted in feces (34% to 54%) and urine (16% to 53%). drugbank.comfda.govwikidoc.orgmedicines.org.aumedsafe.govt.nznih.gov

Following multiple-dose administration, the terminal elimination half-life of this compound is approximately 49 hours, with a range of 33 to 96 hours. fda.govwikidoc.orgnih.govfda.govnih.gov The terminal elimination half-life of its metabolite, 13-cis-acitretin, under the same conditions is approximately 63 hours, with a range of 28 to 157 hours. fda.govwikidoc.orgnih.govfda.govnih.gov Steady-state concentrations of this compound and 13-cis-acitretin are reached within approximately three weeks of daily administration. actasdermo.orgfda.govwikidoc.orgactasdermo.orgfda.gov The accumulation ratio for this compound is reported as 1.2, while that for 13-cis-acitretin is 6.6. fda.govwikidoc.org

It's important to note that the elimination kinetics of this compound and 13-cis-acitretin differ depending on whether this compound is administered directly or formed as a metabolite of etretinate. karger.com When formed from etretinate, their pharmacokinetics are formation rate-limited, and they decline at the same rate as the parent compound (etretinate). karger.com

Here is a summary of key pharmacokinetic parameters:

| Parameter | Value (Multiple Doses) | Range (Multiple Doses) | Source(s) |

| This compound Terminal Half-life | ~49 hours | 33 - 96 hours | fda.govwikidoc.orgnih.govfda.gov |

| 13-cis-Acitretin Terminal Half-life | ~63 hours | 28 - 157 hours | fda.govwikidoc.orgnih.govfda.gov |

| Fecal Excretion (Metabolites) | 34% - 54% | - | drugbank.comfda.govwikidoc.orgmedsafe.govt.nznih.gov |

| Urinary Excretion (Metabolites) | 16% - 53% | - | drugbank.comfda.govwikidoc.orgmedsafe.govt.nznih.gov |

After cessation of therapy, this compound plasma concentrations decline, becoming below the assay sensitivity within 12-14 hours after single doses, which prevents half-life estimations in this context. karger.com However, after stopping therapy in patients treated for a period, the terminal elimination half-life of this compound has been observed to vary, as has that of its metabolite. nih.gov

| Parameter (After Cessation of Therapy) | Mean ± SD (if available) | Range | Source(s) |

| This compound Terminal Half-life | 47.1 ± 29.8 hours | 16.5 - 111.1 hours | nih.gov |

| 13-cis-Acitretin Terminal Half-life | 119.4 ± 73.4 hours | 36.5 - 249.4 hours | nih.gov |

The accumulation ratio of the parent compound (this compound) is 1.2, while that of 13-cis-acitretin is 6.6. fda.govwikidoc.org

Half-life Determination (this compound and Metabolites)

This compound, a second-generation retinoid, exhibits a more favorable pharmacokinetic profile compared to its precursor, etretinate, particularly regarding its elimination half-life ijdvl.comjddonline.com. The terminal elimination half-life of this compound in humans has been the subject of several studies, with reported values varying depending on the study design (single-dose vs. multiple-dose) and patient population.

Following a single oral dose of 50 mg of this compound in healthy volunteers, the mean terminal elimination half-life has been reported to range from 2.5 to 6.7 hours iarc.fr. However, after multiple-dose administration, the terminal elimination half-life of this compound is significantly longer. Studies involving patients receiving daily oral doses of this compound for up to six months have reported mean terminal elimination half-lives ranging from approximately 49 to 60 hours iarc.frdrugbank.comnih.govfda.gov. A range of 33 to 96 hours has also been cited for the terminal elimination half-life of this compound following multiple doses fda.govdrugs.com. In psoriatic patients, the terminal elimination half-life after cessation of treatment varied between 16.5 and 111.1 hours, with a mean of 47.1 hours nih.gov.

This compound undergoes extensive metabolism, primarily in the liver, and is isomerized to its 13-cis form, 13-cis-acitretin (also referred to as isothis compound or Ro 13-7652) drugbank.comfda.govnih.govijdvl.com. This metabolite is also pharmacologically active and has a longer elimination half-life than this compound nih.govkarger.com. The mean terminal elimination half-life of 13-cis-acitretin following multiple doses of this compound has been reported to be approximately 63 hours, with a range of 28 to 157 hours fda.govdrugs.com. In studies of psoriatic patients after stopping therapy, the half-life of the 13-cis metabolite varied between 36.5 and 249.4 hours, with a mean of 119.4 hours nih.gov.

A notable aspect of this compound metabolism is its potential for reverse esterification to etretinate, particularly in the presence of alcohol ijdvl.comnih.govijdvl.combiomolther.orgactasdermo.org. Etretinate is highly lipophilic and has a significantly longer elimination half-life, approximately 120 days, leading to its accumulation in adipose tissue jddonline.comnih.govbiomolther.orgwikipedia.orgnih.goviarc.fr. The formation of etretinate from this compound contributes to a prolonged presence of retinoids in the body, which is clinically significant biomolther.orgactasdermo.org.

The steady-state concentrations of this compound and 13-cis-acitretin in plasma are typically achieved within approximately 3 weeks of multiple-dose administration fda.govactasdermo.org. While steady-state concentrations of this compound are not significantly greater than those observed after single doses, the steady-state concentrations of 13-cis-acitretin are considerably higher than single-dose concentrations karger.com. The accumulation ratio for this compound is reported as 1.2, while for 13-cis-acitretin it is 6.6 fda.govdrugs.com.

The following table summarizes reported half-life data for this compound and 13-cis-acitretin:

| Compound | Study Type | Half-life Range (hours) | Mean Half-life (hours) | Source(s) |

| This compound | Single dose | 2.5 - 6.7 | - | iarc.fr |

| This compound | Multiple dose | 33 - 96 | 49 - 60 | drugbank.comnih.govfda.govdrugs.com |

| This compound | After cessation | 16.5 - 111.1 | 47.1 | nih.gov |

| 13-cis-acitretin | Multiple dose | 28 - 157 | 63 | fda.govdrugs.com |

| 13-cis-acitretin | After cessation | 36.5 - 249.4 | 119.4 | nih.gov |

| Etretinate | - | - | ~2880 (~120 days) | nih.govbiomolther.orgwikipedia.orgnih.gov |

Excretion Routes (Urinary and Fecal)

The elimination of this compound and its metabolites from the body occurs primarily via hepatic and renal routes iarc.frnih.gov. Drug-related material is excreted in both urine and feces, predominantly in the form of side-chain shortened metabolites and conjugates drugbank.comfda.govkarger.com.

Studies using 14C-labelled this compound have investigated the mass balance and excretion routes in healthy subjects. Following a single intravenous infusion of 14C-acitretin, approximately 93% of the radioactive dose was recovered within 18 days, with radioactivity excreted in relatively equal amounts in the urine and feces karger.com. Unchanged this compound or 13-cis-acitretin were not detected in the urine in this study karger.com.

After a single oral dose of 14C-acitretin, and adjusting for oral bioavailability, relatively equal amounts of radioactivity were also excreted in the urine and feces, consistent with the intravenous study results karger.com.

More specifically, the chain-shortened metabolites and conjugates of this compound and 13-cis-acitretin are ultimately excreted in the feces, accounting for 34% to 54% of the administered dose, and in the urine, accounting for 16% to 53% drugbank.comfda.govdrugs.comnih.govunboundmedicine.commims.com.

The following table summarizes the reported excretion percentages:

| Excretion Route | Percentage of Dose | Compound(s) Excreted | Source(s) |

| Feces | 34% - 54% | Metabolites and conjugates | drugbank.comfda.govdrugs.comnih.govunboundmedicine.commims.com |

| Urine | 16% - 53% | Metabolites and conjugates | drugbank.comfda.govdrugs.comnih.govunboundmedicine.commims.com |

| Urine | Not detected | Unchanged this compound or 13-cis-acitretin | karger.com |

It is important to note that this compound and 13-cis-acitretin were not detected in dialysate samples collected during hemodialysis in subjects with end-stage renal disease, indicating that these compounds are not removed from systemic circulation by hemodialysis karger.com.

Investigational Therapeutic Applications and Efficacy Research

Hyperkeratotic and Inflammatory Dermatoses

Acitretin (B1665447) has demonstrated effectiveness in treating a range of difficult-to-manage hyperkeratotic and inflammatory skin diseases. ijdvl.comresearchgate.net Its therapeutic action is primarily attributed to its ability to normalize epidermal cell proliferation, differentiation, and cornification. ijdvl.com

Psoriasis Research

This compound is a well-established treatment for severe psoriasis, particularly for pustular and erythrodermic forms. dermnetnz.orgmedicaljournals.se Its efficacy in plaque psoriasis has also been documented, often as a monotherapy or in combination with other treatments. medicaljournals.se

This compound monotherapy is considered moderately effective in the management of chronic plaque-type psoriasis. medicaljournals.setermedia.pl

Systematic reviews and meta-analyses have been conducted to evaluate the efficacy of this compound in plaque psoriasis. One such review, which included data from two pivotal clinical trials, concluded that while higher doses (50 mg/day) are more effective, the increased risk of adverse effects may not justify the benefits over a 25 mg/day regimen. actasdermo.org Another meta-analysis of nine randomized controlled trials (RCTs) found that herbal medicine combined with this compound was more effective than herbal medicine alone. oatext.com

A 2024 meta-analysis involving 13 studies and 1,196 patients investigated the combination of calcipotriol (B1668217) and this compound. nih.gov The results indicated that the combination therapy significantly improved the total effective rate and decreased the Psoriasis Area and Severity Index (PASI) score compared to either this compound or calcipotriol monotherapy. nih.gov Specifically, the combination therapy showed a higher total effective rate than this compound alone. nih.gov

Clinical trials have quantified the efficacy of this compound using the Psoriasis Area and Severity Index (PASI), with PASI 50 and PASI 75 (representing a 50% and 75% reduction in PASI score from baseline, respectively) being common endpoints. skintherapyletter.com

One Canadian multicenter study involving 63 patients with severe psoriasis reported that after 12 months of treatment with this compound (25-50 mg/day), 76% of patients achieved PASI 50 and 46% achieved PASI 75. termedia.pl Another multicenter, double-blind trial comparing this compound and etretinate (B1671770) in 127 patients receiving this compound (median daily dose of 40 mg) found that after 12 weeks, 85% of patients achieved PASI 50 and 52% achieved PASI 75. termedia.plskintherapyletter.com

In a dose-ranging study, patients with severe plaque psoriasis were randomized to receive 25, 35, or 50 mg of this compound daily for 12 weeks. ijdvl.com The percentage reduction in PASI score was 54%, 76%, and 54% for the 25 mg, 35 mg, and 50 mg groups, respectively. ijdvl.com PASI 75 was achieved by 47% of patients in the 25 mg group, 69% in the 35 mg group, and 53% in the 50 mg group. ijdvl.com

A retrospective study of 46 patients with moderate to severe plaque psoriasis treated with low-dose this compound (starting at 10 mg/day and gradually increased) found that at weeks 10-16, 47.8% achieved PASI 75 and 87% achieved PASI 50. medicaljournals.sescispace.com Over the entire study period, 67.3% of patients reached PASI 75. medicaljournals.se

Table 1: PASI Response Rates in Plaque Psoriasis Clinical Trials for this compound

| Study | Number of Patients | This compound Dose | Treatment Duration | PASI 50 Response Rate | PASI 75 Response Rate |

|---|---|---|---|---|---|

| Murray et al. termedia.pl | 63 | 25-50 mg/day | 12 months | 76% | 46% |

| Kragbelle et al. termedia.plskintherapyletter.com | 127 | 40 mg/day (median) | 12 weeks | 85% | 52% |

| Dogra et al. ijdvl.com | 20 (25 mg group) | 25 mg/day | 12 weeks | Not Reported | 47% |

| Dogra et al. ijdvl.com | 21 (35 mg group) | 35 mg/day | 12 weeks | Not Reported | 69% |

| Dogra et al. ijdvl.com | 20 (50 mg group) | 50 mg/day | 12 weeks | Not Reported | 53% |

| Borghi et al. medicaljournals.sescispace.com | 46 | Low-dose, gradually increased | 10-16 weeks | 87% | 47.8% |

This compound is considered highly effective for pustular forms of psoriasis. ijdvl.comtermedia.pl In generalized pustular psoriasis (GPP), this compound can lead to a rapid clinical response, with clearing of lesions often occurring within 10 days. actasdermo.org A study of 385 patients with GPP showed that retinoid therapy was effective in 84% of patients, making it a primary choice for this condition. ijdvl.com Another study reported that this compound is effective in 85% of GPP patients. jtad.org Research in a pediatric population with GPP also demonstrated high efficacy, with a good response observed in 93.3% (14 out of 15) of children treated with this compound monotherapy. researchgate.netnih.gov

For palmoplantar pustulosis, two randomized controlled trials demonstrated that this compound was significantly more effective than placebo. ijdvl.com One trial showed a five-fold reduction in pustules after 4 weeks of therapy. termedia.pl In a comparative study, both this compound and etretinate led to a 10-fold reduction in pustules after 12 weeks, with no significant difference in efficacy between the two drugs. ijdvl.com A meta-analysis suggested a good response to this compound monotherapy in 40% to 83% of patients with palmoplantar psoriasis, with better outcomes in pustular forms. actasdermo.org

This compound monotherapy has been shown to be effective in treating erythrodermic psoriasis. ijdvl.comtermedia.pl It is often considered a first-line therapy for stable cases of this condition. avensonline.org A meta-analysis of 12 patients receiving 25-35 mg/day of this compound for erythrodermic psoriasis reported a significant improvement in 83.3% of the cases. avensonline.orgdovepress.com In a case report, a patient with erythrodermic psoriasis achieved complete clearance of skin lesions within 5 weeks of starting this compound therapy. avensonline.org

Systematic Reviews and Meta-Analyses

Nail Psoriasis

This compound has been investigated as a treatment for nail psoriasis, with several studies demonstrating its potential efficacy. An open study involving 36 patients with moderate to severe isolated nail psoriasis treated with this compound for 6 months reported a mean reduction of the Nail Psoriasis Severity Index (NAPSI) score by 41%. nih.gov The modified NAPSI score for the target nail showed a 50% reduction. nih.gov Clinical evaluation at the end of the 6-month treatment period revealed the following outcomes nih.gov:

Complete or almost complete clearing of nail lesions in 25% of patients.

Moderate improvement in 25% of patients.

Mild improvement in 33% of patients.

No improvement in 11% of patients.

Another study evaluating the effect of this compound on the morphological changes of the nail in 41 patients with nail psoriasis over a 6-month period showed a reduction in the thickness of the nail bed and nail matrix as observed by ultrasound. dovepress.com However, not all studies have reported positive outcomes. One study noted a worsening of the NAPSI score in a group of patients receiving this compound. dovepress.com A prospective controlled study comparing various treatments for nail psoriasis found a 9.1% improvement in the NAPSI score with this compound after 16 weeks. dovepress.com In a case report, a patient with nail psoriasis unresponsive to methotrexate (B535133) showed significant improvement as early as 2 months into therapy with this compound. dovepress.com

Table 1: Efficacy of this compound in Nail Psoriasis Studies

| Study Design | Number of Patients | Key Findings | Reference |

| Open study | 36 | 41% mean reduction in NAPSI score after 6 months. | nih.gov |

| Ultrasound evaluation | 41 | Reduction in nail bed and matrix thickness after 6 months. | dovepress.com |

| Prospective controlled study | 87 (this compound group size not specified) | 9.1% improvement in NAPSI score after 16 weeks. | dovepress.com |

| Case report | 1 | Significant improvement after 2 months. | dovepress.com |

Pediatric Psoriasis Studies

This compound has been evaluated for its use in pediatric psoriasis, particularly in severe and pustular forms. In a study of 9 children with severe psoriasis, this compound was effective, leading to the disappearance or marked reduction of psoriatic lesions in 3 patients with extensive plaques and marked improvement in 2 of 3 patients with erythrodermic psoriasis. karger.com A multicenter retrospective study of 18 children with plaque psoriasis found that 44.4% of patients achieved a PASI-75 response, indicating a moderately effective treatment. termedia.plresearchgate.net

For pustular psoriasis in children, this compound has shown significant efficacy. A retrospective study of 15 children with various forms of pustular psoriasis reported that 93.3% (14 out of 15) showed a good response to this compound monotherapy. nih.govtandfonline.com A literature review encompassing 107 pediatric cases of pustular psoriasis treated with this compound (as monotherapy or in combination) found that clinical effectiveness was achieved in 88.8% of patients. nih.govtandfonline.com

Table 2: this compound Efficacy in Pediatric Psoriasis

| Study Type | Psoriasis Type | Number of Patients | Efficacy Outcome | Reference |

| Case series | Severe (plaque, erythrodermic) | 9 | Effective in severe forms, with marked reduction in lesions. | karger.com |

| Multicenter retrospective study | Plaque psoriasis | 18 | 44.4% achieved PASI-75. | termedia.plresearchgate.net |

| Retrospective study | Pustular psoriasis | 15 | 93.3% showed good response. | nih.govtandfonline.com |

| Literature review | Pustular psoriasis | 107 | 88.8% achieved clinical effectiveness. | nih.govtandfonline.com |

Disorders of Keratinization

Darier’s Disease

This compound is recognized as an effective treatment for Darier’s disease, a genetic disorder of keratinization. clinicaltrials.eu A clinical trial involving 13 patients with Darier's disease treated with this compound for 16 weeks demonstrated significant improvement. nih.gov In this study, 3 patients cleared completely, 7 showed marked improvement, and 3 experienced slight improvement. nih.gov The mean extent of the lesions decreased from 29.4% to 7.3% of the total skin area. nih.gov Another case series reported improvement in 4 out of 5 patients. ijdvl.com Research indicates that oral retinoids like this compound can reduce hyperkeratosis and smooth the characteristic papules of the disease in about 90% of patients. clinicaltrials.eu A double-blind study comparing this compound and etretinate in 26 patients found no significant difference in efficacy between the two drugs for treating Darier's disease. ijdvl.com

Table 3: Efficacy of this compound in Darier's Disease

| Study Design | Number of Patients | Key Efficacy Findings | Reference |

| Clinical Trial | 13 | 3 complete clearing, 7 marked improvement, 3 slight improvement. | nih.gov |

| Case Series | 5 | 4 out of 5 patients improved. | ijdvl.com |

| Literature Review | Not Specified | Symptom reduction in 90% of patients. | clinicaltrials.eu |

| Double-Blind Comparative Trial | 26 | No significant difference in efficacy compared to etretinate. | ijdvl.com |

Ichthyoses (e.g., Lamellar, Harlequin, Recessive X-linked)

This compound is a primary therapeutic agent for various forms of ichthyosis, a group of genetic skin disorders characterized by dry, scaling skin. It has been successfully used in treating lamellar ichthyosis, harlequin ichthyosis, and other ichthyosiform syndromes. researchgate.net

For Harlequin Ichthyosis , the most severe form, early treatment with this compound has been associated with improved survival rates. nih.gov One study reported an 83% survival rate in a group of 20 patients treated with this compound. nih.gov Case reports document that this compound accelerates the shedding of the thick, plate-like scales and improves associated features like ectropion (eversion of the eyelids) and eclabium (eversion of the lips). nih.govactasdermo.org

In Lamellar Ichthyosis , infants are often born with a collodion (B3344781) membrane, which this compound helps to shed. Case reports have shown that early initiation of oral this compound can lead to significant improvement in skin symptoms within weeks. researchgate.net

Systemic retinoids, including this compound, are considered a mainstay of therapy for ichthyosis due to their effectiveness in managing hyperkeratosis. researchgate.netresearchgate.net

Table 4: this compound in the Treatment of Ichthyoses

| Ichthyosis Type | Key Efficacy Findings | Reference |

| Harlequin Ichthyosis | Associated with an 83% survival rate in one study; improves scaling, ectropion, and eclabium. | nih.govactasdermo.org |

| Lamellar Ichthyosis | Significant improvement of skin symptoms with early treatment. | researchgate.net |

| General Ichthyosiform Conditions | Considered a mainstay of therapy for managing hyperkeratosis. | researchgate.netresearchgate.net |

Pityriasis Rubra Pilaris

Systemic retinoids, particularly this compound, are considered a first-line systemic therapy for Pityriasis Rubra Pilaris (PRP). dovepress.com Clinical response is typically observed within 3 to 6 months of starting therapy. dovepress.com

A retrospective study of 12 patients treated with this compound (some in monotherapy and others in combination) reported that all patients experienced partial or significant improvement. dovepress.com Another retrospective case series of 28 patients identified this compound as the most common therapy used, with an excellent response noted in 19.0% of treatment courses. researchgate.net A separate case series of 13 patients, all of whom received this compound as the first-line systemic agent, resulted in complete clearance in five of the nine patients who did not receive subsequent biologic therapy. nih.gov However, the efficacy can be variable. nih.gov Combining this compound with biologic therapies may enhance response rates, with one systematic review showing a favorable response in 83% of PRP patients on combination therapy compared to 36% on this compound monotherapy. mdedge.com

Table 5: Efficacy of this compound in Pityriasis Rubra Pilaris

| Study Design | Number of Patients | Key Efficacy Findings | Reference |

| Retrospective study | 12 | All patients reported partial or significant improvement. | dovepress.com |

| Retrospective case series | 28 | 19.0% excellent response rate with this compound. | researchgate.net |

| Retrospective case series | 13 | Complete clearance in 5 of 9 patients on non-biologic track. | nih.gov |

| Systematic review | 105 | 36% favorable response with monotherapy; 83% with biologic combination therapy. | mdedge.com |

Pachyonychia Congenita

This compound is used in the management of Pachyonychia Congenita (PC), a rare genetic disorder characterized by hypertrophic nail dystrophy and painful palmoplantar keratoderma. researchgate.netijdvl.com A retrospective survey of 30 patients with PC who used oral retinoids found that this compound was effective in 58% of the 12 patients who received it. ijdvl.com In the same study, 50% of patients reported thinning of hyperkeratosis. researchgate.netpachyonychia.org However, the effect on nail dystrophy is less pronounced, with 79% of patients experiencing no change in their nails. researchgate.netijdvl.com

The impact on pain, a major symptom of PC, is variable. In one study, 33% of patients reported decreased pain, while 27% experienced increased pain. pachyonychia.orgnih.gov Lower doses of this compound appear to be associated with better effectiveness and patient satisfaction. ijdvl.comnih.gov

Table 6: Research Findings on this compound for Pachyonychia Congenita

| Study Design | Number of Patients (this compound Group) | Key Efficacy Findings | Reference |

| Retrospective cross-sectional survey | 12 | 58% overall effectiveness; 50% reported thinning of hyperkeratosis. | researchgate.netijdvl.com |

| Retrospective cross-sectional survey | 30 (total retinoid users) | 33% reported decreased pain, 27% reported increased pain. | pachyonychia.orgnih.gov |

| Retrospective cross-sectional survey | 30 (total retinoid users) | 14% observed amelioration of pachyonychia; 79% had no nail change. | researchgate.netijdvl.com |

Other Inflammatory Dermatoses

This compound has demonstrated notable efficacy in the management of cutaneous lupus erythematosus (CLE), particularly the subacute cutaneous form (SCLE). In an open trial involving 20 patients with CLE, 15 experienced either total clearance or a marked reduction in all lesions. nih.gov Notably, for seven of these patients, this compound proved superior to previous treatments with antimalarials and/or systemic corticosteroids. nih.gov Specifically for SCLE, five out of six patients achieved complete clearing of their lesions, typically within a two to four-week period. nih.gov

Table 1: Efficacy of this compound in Cutaneous Lupus Erythematosus

| Study Type | Number of Patients | Key Efficacy Findings | Reference |

|---|---|---|---|

| Open trial | 20 | 15 patients (75%) achieved total clearance or marked reduction of lesions. 5 of 6 SCLE patients had complete clearing within 2-4 weeks. | nih.gov |

| Randomized, double-blind, multicenter study vs. hydroxychloroquine | 58 (28 this compound, 30 hydroxychloroquine) | 46% of this compound-treated patients showed overall improvement. | capes.gov.brnih.gov |

| Randomized controlled trial vs. hydroxychloroquine | Not specified | 48% of patients on this compound showed improvement or clearance. | frontiersin.org |

This compound is considered a first-line therapy for cutaneous lichen planus (LP). researchgate.net Its efficacy has been substantiated in several studies. A multicenter, double-blind, placebo-controlled trial involving 65 patients with LP demonstrated that after 8 weeks, 64% of patients treated with this compound showed remission or marked improvement, compared to only 13% in the placebo group. researchgate.netnih.gov In the subsequent 8-week open-label phase of the same study, 83% of the patients who had previously received the placebo responded favorably to this compound treatment. researchgate.netnih.gov

A meta-analysis that included six studies with a total of 86 patients suffering from oral LP treated with etretinate (a precursor to this compound) found a significant improvement with the retinoid over placebo. ijdvl.com Case reports have also highlighted this compound's effectiveness in specific, challenging variants of the disease. For instance, a case of exuberant hypertrophic lichen planus on the palms and soles showed an excellent response after nine months of therapy. ijdvl.com Another case of disseminated hypertrophic LP reported approximately 90% improvement in most lesions after two months of treatment, with no recurrence up to six months after stopping the medication. researchgate.net Due to its modulatory effect on keratinization, this compound may be particularly preferred for the hyperkeratotic variant of LP. ijdvl.com

A recent randomized clinical trial compared the efficacy of oral this compound combined with topical triamcinolone (B434) acetonide (TAC) against TAC monotherapy in patients with symptomatic oral lichen planus. nih.gov The study concluded that the combination therapy was more effective than TAC alone. nih.gov Another comparative study found that both methotrexate and this compound were beneficial and safe for generalized lichen planus, with each showing marked improvement in 33.3% of patients. jpad.com.pk

Table 2: Efficacy of this compound in Lichen Planus

| Study Type | Number of Patients | Key Efficacy Findings | Reference |

|---|---|---|---|

| Double-blind, placebo-controlled trial | 65 | 64% of this compound group showed remission/marked improvement vs. 13% in placebo group after 8 weeks. | researchgate.netnih.gov |

| Case Report (Disseminated Hypertrophic LP) | 1 | ~90% improvement after 2 months; no recurrence at 6 months post-treatment. | researchgate.net |

| Randomized Clinical Trial (Symptomatic Oral LP) | 64 | Combination of oral this compound and topical TAC was more effective than TAC monotherapy. | nih.gov |

| Comparative Study vs. Methotrexate (Generalized LP) | Not specified | Both treatments showed marked improvement in 33.3% of patients. | jpad.com.pk |

This compound has emerged as a promising therapeutic option for hidradenitis suppurativa (HS), particularly in severe and recalcitrant cases. mdpi.comnih.gov A retrospective study of 12 patients with severe HS treated with this compound for 9-12 months found that all patients achieved remission and experienced a significant reduction in pain. nih.gov Long-lasting improvement was observed in nine of these patients, with no recurrence of lesions for periods ranging from 6 months to over 4 years. nih.gov

Another prospective study involving 17 patients with long-standing and recalcitrant HS reported that 47% of subjects met the criteria for a response, defined as a 50% or greater reduction in the HS Severity Index. nih.govoup.com A significant clinical improvement was noted after just one month of therapy. nih.govoup.com

A retrospective cohort study with 62 patients with moderate to severe HS found a significant decrease in the International HS Severity Scoring System (IHS4) score over time with this compound treatment. karger.comresearchgate.net This study also identified potential predictors for a better response, including a higher baseline IHS4 score, a family history of HS, and a follicular phenotype. karger.comresearchgate.net It is suggested that this compound may be particularly effective for HS accompanied by nodulocystic acne. mdpi.com The European guidelines suggest that this compound can be initiated in the early stages of HS and may also be used in chronic stages with sinus tracts and scarring. mdpi.com

Table 3: Efficacy of this compound in Hidradenitis Suppurativa

| Study Type | Number of Patients | Key Efficacy Findings | Reference |

|---|---|---|---|

| Retrospective study | 12 | All patients achieved remission and significant pain reduction. 9 patients had long-lasting improvement. | nih.gov |

| Prospective series | 17 | 47% of patients achieved ≥50% reduction in HS Severity Index. | nih.govoup.com |

| Retrospective cohort study | 62 | Significant decrease in IHS4 score over time. | karger.comresearchgate.net |

The use of oral retinoids, including this compound, has been reported in severe cases of Grover's disease, also known as transient acantholytic dermatosis. wcd2019milan-dl.org Evidence for its efficacy is primarily based on small-scale studies and case reports. wcd2019milan-dl.org

One case report detailed a 71-year-old male with severe Grover's disease who, after no response to two months of this compound monotherapy, showed resolution of lesions and itching after 28 weeks of combination therapy with this compound, narrow-band UVB, and bilastine. wcd2019milan-dl.org Another case involved a 78-year-old man who experienced significant clinical improvement and resolution of pruritus with this compound treatment. termedia.pl However, a relapse was observed when attempting to discontinue the medication. termedia.pl

A notable case of a 56-year-old woman with recalcitrant, persistent, and generalized Grover's disease reported complete remission after 6 weeks of treatment with oral this compound. escholarship.orgresearchgate.net The patient remained free of recurrence at a 26-month follow-up, marking a significant outcome for this persistent form of the disease. escholarship.orgresearchgate.net In another instance, a patient with a five-month history of highly pruritic papules achieved complete remission within three weeks of combined treatment with low-dose this compound and topical calcipotriol ointment, with no recurrence. nih.gov Conversely, one case report noted that a patient failed treatment with oral this compound before finding relief with other modalities. dermsquared.com

Table 4: Efficacy of this compound in Grover’s Disease

| Study Type | Number of Patients | Key Efficacy Findings | Reference |

|---|---|---|---|

| Case Report | 1 | Complete remission of persistent, generalized Grover's disease after 6 weeks of this compound monotherapy; no recurrence at 26 months. | escholarship.orgresearchgate.net |

| Case Report | 1 | Complete remission within 3 weeks with combined this compound and topical calcipotriol. | nih.gov |

| Case Report | 1 | Resolution of lesions and pruritus after 28 weeks of combination therapy (this compound, nb-UVB, bilastine). | wcd2019milan-dl.org |

| Case Report | 1 | Significant clinical improvement, but relapse upon attempted discontinuation. | termedia.pl |

Oral retinoids, including this compound, have shown success in treating multiple and recalcitrant viral warts. nih.govekb.eg this compound is considered a viable therapeutic option for warts that are persistent and difficult to treat. ekb.eg

A pilot study evaluating this compound in patients with multiple recalcitrant common warts found it to be a statistically significant therapy compared to a placebo. semanticscholar.org In this study, total clearance of lesions was observed in 70% of patients receiving a higher dose and 80% of patients on a lower dose, with no clearance in the placebo group. semanticscholar.org Another study involving 21 patients with multiple recalcitrant warts reported a complete response in 19% of patients, a partial response in 57.2%, and no response in 23.8%. ekb.egajol.info

In a study of 14 patients with extensive or recalcitrant cutaneous warts, two months of this compound monotherapy resulted in a complete response in 42.9% of patients, an excellent response in 28.6%, and a good response in the remaining 28.6%. ekb.eg No recurrences were noted during a six-month follow-up period. ekb.eg A case report also described the successful treatment of a 19-year-old man with multiple recalcitrant warts using a combination of oral this compound and diphenylcyclopropenone (B372975) (DPCP) immunotherapy, where considerable regression of the warts was observed after 3 months of the combined regimen. nih.gov

Table 5: Efficacy of this compound in Multiple Warts

| Study Type | Number of Patients | Key Efficacy Findings | Reference |

|---|---|---|---|

| Pilot Study | 40 (plus 20 placebo) | Total clearance in 70-80% of this compound-treated patients vs. 0% in placebo group. | semanticscholar.org |

| Monotherapy Study | 14 | 42.9% complete response, 28.6% excellent response, 28.6% good response after 2 months. | ekb.eg |

| Pilot Study | 21 | 19% complete response, 57.2% partial response. | ekb.egajol.info |

| Case Report (Combination Therapy) | 1 | Considerable regression of warts after 3 months of this compound combined with DPCP immunotherapy. | nih.gov |

Grover’s Disease

Chemoprevention and Malignancy Research

This compound is among the most studied retinoids for the chemoprevention of non-melanoma skin cancers (NMSC), particularly in high-risk populations such as renal transplant recipients. sci-hub.st The strategy aims to control and manage NMSCs, which can be multiple and aggressive in these patients. sci-hub.st

A prospective, open randomized crossover trial was conducted to assess the efficacy of this compound for the chemoprevention of squamous cell carcinomas (SCC) and basal cell carcinomas (BCC) in renal allograft recipients. sci-hub.st The study found that the number of SCCs observed in patients while on this compound was significantly lower than during the drug-free period. sci-hub.st A similar, though not statistically significant, trend was noted for BCCs. sci-hub.st Another study involving renal transplant recipients found that during a six-month treatment period, only 11% of patients in the this compound group developed new SCCs, compared to 47% in the placebo group. skintherapyletter.com

An analysis of multiple studies found that this compound led to a 73% reduction in BCCs and a 54% reduction in SCCs, supporting its efficacy for chemoprevention of both types of keratinocyte carcinomas. nih.gov However, it is noted that a relapse in keratotic skin lesions and skin cancers can occur upon discontinuation of the therapy, suggesting that chemoprevention may need to be a lifelong commitment for high-risk individuals. skintherapyletter.com The use of this compound for preventing skin cancer in patients at high risk for BCC or SCC is the subject of ongoing clinical trials. clinicaltrials.gov

Table 6: Efficacy of this compound in Chemoprevention of Non-Melanoma Skin Cancer

| Study Type | Patient Population | Key Efficacy Findings | Reference |

|---|---|---|---|

| Randomized crossover trial | Renal allograft recipients | Significantly lower number of new SCCs while on this compound. | sci-hub.st |

| Double-blind, placebo-controlled study | Renal transplant recipients | 11% of this compound group developed new SCCs vs. 47% in placebo group over 6 months. | skintherapyletter.com |

| Meta-analysis | High-risk patients | 73% reduction in BCCs and 54% reduction in SCCs. | nih.gov |

Non-Melanoma Skin Cancers (NMSC)

This compound has been investigated as a chemopreventive agent for non-melanoma skin cancers (NMSC), which primarily include basal cell carcinoma (BCC) and squamous cell carcinoma (SCC). Research has particularly focused on high-risk populations, such as solid-organ transplant recipients (SOTRs), who have a significantly increased incidence of these cancers.

Systemic retinoids are considered effective for the secondary prevention of keratinocyte carcinomas in SOTRs. karger.com In renal transplant recipients (RTRs), a high-risk group, this compound has demonstrated notable efficacy in reducing the occurrence of new NMSC lesions. sci-hub.stnih.govoaepublish.com A prospective, open-label, randomized crossover trial involving 23 renal allograft recipients found that the number of SCCs observed in patients during the treatment period was significantly lower compared to the drug-free period. sci-hub.stnih.govoaepublish.com A similar, though not statistically significant, trend was noted for BCCs. sci-hub.stnih.gov Another study involving 34 SOTRs in a retrospective case-crossover design showed a significant reduction in the mean number of new keratinocyte carcinomas during treatment compared to a pretreatment period (1.7 vs. 3.6). karger.com This reduction was observed for both SCC and BCC. karger.com

Research has also explored this compound's potential in patients with chronic hematopoietic disorders, where findings from three independent databases suggested an association with a decreased incidence of NMSCs, particularly cutaneous squamous cell carcinoma. researchgate.netoup.com

Table 1: Summary of this compound Efficacy in NMSC Chemoprevention Studies

Cutaneous T-Cell Lymphoma (CTCL)

This compound has been evaluated for its effectiveness in treating Cutaneous T-Cell Lymphoma (CTCL), particularly the most common subtype, mycosis fungoides (MF). researchgate.netnih.gov It is considered a potentially effective option for early-stage CTCL, with response rates comparable to other oral agents approved for the disease. ijdvl.comnih.gov

In a prospective randomized multicenter clinical trial, the combination of Interferon-α-2a plus this compound was compared to Interferon-α-2a plus PUVA (photochemotherapy) for patients with stage I and II CTCL. ashpublications.org The Interferon-α-2a plus PUVA combination was found to be significantly superior, achieving 70% complete remissions, compared to 38.1% complete remissions in the Interferon-α-2a plus this compound group. ashpublications.org

Table 2: Summary of this compound Efficacy in Cutaneous T-Cell Lymphoma (CTCL) Studies

Adverse Event Profiles and Risk Mitigation Strategies in Research

Teratogenicity Research

Acitretin (B1665447) is a potent human teratogen, and its use in research involving women of childbearing potential is governed by strict protocols to prevent pregnancy and fetal exposure. The teratogenic effects are a class effect of retinoids, which are crucial for embryonic development, and their exogenous administration can severely disrupt these normal processes.

Retinoids, including this compound, exert their effects by binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov These receptors are transcription factors that regulate the expression of specific genes involved in cell proliferation, differentiation, and morphogenesis during embryonic development. nih.govnih.gov The teratogenic mechanism of this compound stems from its ability to interfere with these highly regulated genetic pathways.